Belotecan hydrochloride

概要

説明

ベロテカン塩酸塩は、主に化学療法に使用される半合成カンプトテシンアナログです。小細胞肺癌および卵巣癌の治療に適応されています。 この化合物は、カムトベルという商標名で販売されており、2003年から韓国で承認されています .

準備方法

ベロテカン塩酸塩は、天然カンプトテシンから出発する一連の化学反応によって合成されます。調製方法は、カンプトテシンを硫酸鉄塩、硫酸水溶液、メチル源化合物と混合することから始まります。次に、過酸化水素を冷却条件下で添加します。反応生成物は抽出され精製されます。得られた化合物を次に、イソプロピルアミン、酸、およびメチレン源化合物を極性溶媒中で混合し、加熱条件下でマンニッヒ反応を行います。 最終生成物は、塩化によって結晶化されます .

化学反応の分析

ベロテカン塩酸塩は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな誘導体を形成することができます。

還元: この化合物は還元されて、他の活性化合物を形成することができます。

置換: ベロテカン塩酸塩は、分子中の特定の基が他の官能基と置換される置換反応を受けることができます。これらの反応に使用される一般的な試薬には、酸化には過酸化水素、置換反応にはイソプロピルアミンなどがあります。

科学研究への応用

ベロテカン塩酸塩は、幅広い科学研究への応用を持っています。

科学的研究の応用

Belotecan Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of camptothecin analogues and their chemical properties.

Biology: The compound is used in biological studies to understand its effects on cellular processes.

Medicine: this compound is primarily used in chemotherapy for treating small-cell lung cancer and ovarian cancer. .

作用機序

ベロテカン塩酸塩は、トポイソメラーゼI酵素を阻害することによってその効果を発揮します。この酵素は、DNA複製中のDNAの一本鎖切断を可逆的に仲介する役割を担っています。ベロテカン塩酸塩は、トポイソメラーゼI-DNAの切断可能な複合体を安定化し、一本鎖DNA切断の再結合を阻害します。 これは、トポイソメラーゼI-DNA複合体がDNA複製機構によって遭遇すると、致死的な二本鎖DNA切断につながり、最終的に腫瘍細胞のアポトーシスを引き起こします .

類似化合物との比較

ベロテカン塩酸塩は、トポテカンやイリノテカンなどの他のカンプトテシンアナログと比較されます。7位に水溶性基を持つトポテカンとは異なり、ベロテカン塩酸塩は、その有効性を高め、毒性を軽減する独自の構造修飾を持っています。類似化合物には次のものがあります。

トポテカン: 化学療法に使用される別のカンプトテシンアナログ。

イリノテカン: 大腸癌の治療に使用されるカンプトテシン誘導体。ベロテカン塩酸塩は、その治療特性を改善する特定の修飾がされているため、際立っています.

生物活性

Belotecan hydrochloride, a semi-synthetic derivative of camptothecin, has emerged as a significant compound in cancer therapy, particularly for its role as a topoisomerase I inhibitor. This article delves into the biological activity of this compound, supported by research findings, case studies, and detailed data tables.

Belotecan functions primarily by stabilizing the complex formed between topoisomerase I and DNA. This stabilization prevents the religation of DNA breaks, leading to inhibition of DNA replication and triggering apoptotic cell death in cancer cells. The compound exhibits notable potency against various cancer types, particularly ovarian and small cell lung cancers (SCLC) .

Pharmacological Profile

Chemical Structure and Properties:

- Chemical Formula: C25H28ClN3O4

- Molecular Weight: 433.508 g/mol

- InChIKey: SJKBXKKZBKCHET-UQIIZPHYSA-N

Primary Target:

Clinical Efficacy

Belotecan has been evaluated in several clinical studies for its efficacy and safety profile:

-

Phase II Study in SCLC:

- Objective: Assess efficacy as a second-line therapy.

- Participants: 25 patients with previously treated SCLC.

- Results:

- Combination Therapy Studies:

In Vitro Studies

In vitro studies have further elucidated the biological activity of belotecan:

- Cell Lines Tested: Human glioblastoma cell lines (U87 MG, U251 MG, U343 MG, LN229).

- Findings:

- IC50 values varied across cell lines, indicating differential sensitivity:

Cell Line IC50 (nM) Treatment Duration U87 MG 84.66 48 hours U343 MG 29.13 48 hours U251 MG 14.57 48 hours LN229 9.07 48 hours

- IC50 values varied across cell lines, indicating differential sensitivity:

The results suggest that belotecan effectively induces apoptosis and inhibits cell proliferation across different cancer types .

Case Studies

Case Study: Ovarian Cancer Treatment

- A multicenter phase II study evaluated belotecan's efficacy in patients with recurrent or refractory epithelial ovarian cancer.

- Results indicated a significant reduction in tumor size and improved survival metrics when administered as part of a combination regimen .

Adverse Effects Profile:

特性

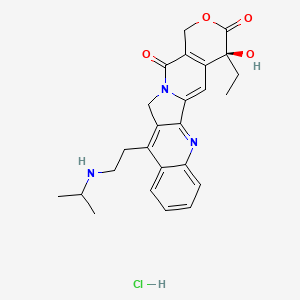

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKBXKKZBKCHET-UQIIZPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175647 | |

| Record name | Belotecan Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213819-48-8 | |

| Record name | 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-11-[2-[(1-methylethyl)amino]ethyl]-, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213819-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belotecan Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213819488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belotecan Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELOTECAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DZ4127G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。